molecular formula C15H17Cl2NO3S2 B2662185 2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034586-76-8

2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Cat. No.: B2662185
CAS No.: 2034586-76-8
M. Wt: 394.33
InChI Key: INIFCXBSZBOGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and multiple chlorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene derivative is then subjected to further functionalization to introduce the hydroxy and pentyl groups.

The benzenesulfonamide moiety can be synthesized separately through sulfonation reactions involving chlorobenzene derivatives. The final step involves coupling the thiophene derivative with the benzenesulfonamide under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chlorine atoms could yield a variety of substituted derivatives.

Scientific Research Applications

2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzenesulfonamide: Lacks the thiophene and hydroxy-pentyl groups, making it less versatile.

    N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide: Lacks the chlorine substitutions, which can affect its reactivity and binding properties.

Uniqueness

2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. The presence of both the thiophene ring and the sulfonamide group allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2,5-dichloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO3S2/c16-12-3-4-13(17)15(10-12)23(20,21)18-7-5-11(6-8-19)14-2-1-9-22-14/h1-4,9-11,18-19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIFCXBSZBOGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.